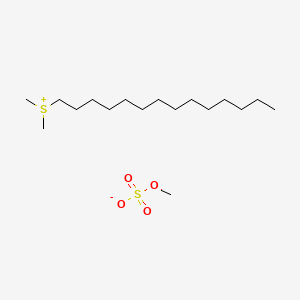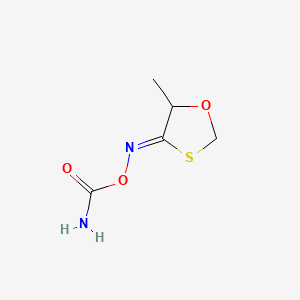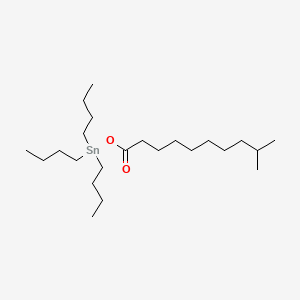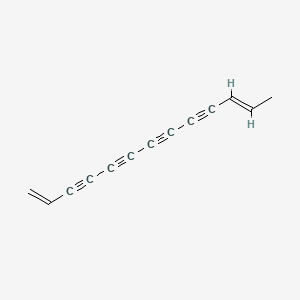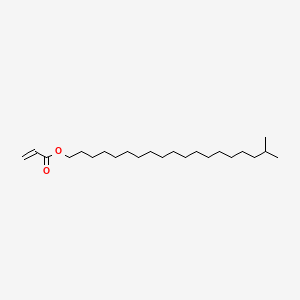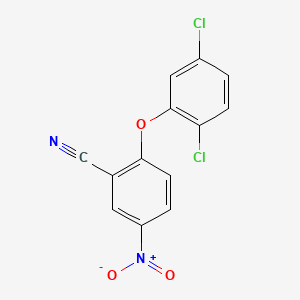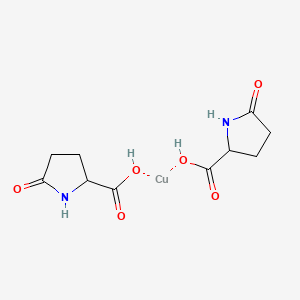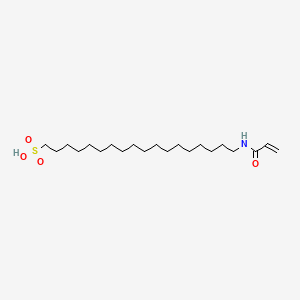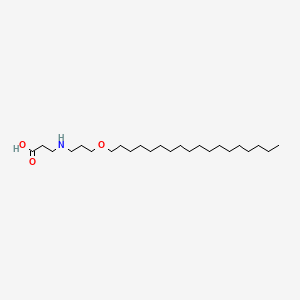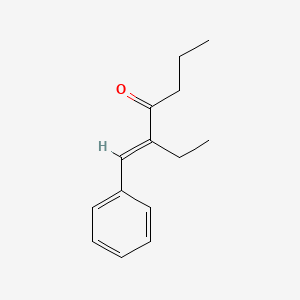
4-Heptanone, 3-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylidene-4-heptanone is an organic compound with the molecular formula C14H20O It is a ketone characterized by a benzylidene group attached to the fourth carbon of a heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-4-heptanone typically involves the aldol condensation reaction between benzaldehyde and 4-heptanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-Benzylidene-4-heptanone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylidene-4-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3-benzylidene-4-heptanol.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzylidene derivatives.
Scientific Research Applications
3-Benzylidene-4-heptanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Benzylidene-4-heptanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
3-Benzylidene-4-chromanone: Similar in structure but contains a chromanone ring instead of a heptanone chain.
4-Benzylidene-2-heptanone: Similar but with the benzylidene group attached to the second carbon of the heptanone chain.
Uniqueness: 3-Benzylidene-4-heptanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
71820-49-0 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(3E)-3-benzylideneheptan-4-one |
InChI |
InChI=1S/C14H18O/c1-3-8-14(15)13(4-2)11-12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3/b13-11+ |
InChI Key |
YOFZPPBYHUNSNX-ACCUITESSA-N |
Isomeric SMILES |
CCCC(=O)/C(=C/C1=CC=CC=C1)/CC |
Canonical SMILES |
CCCC(=O)C(=CC1=CC=CC=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


